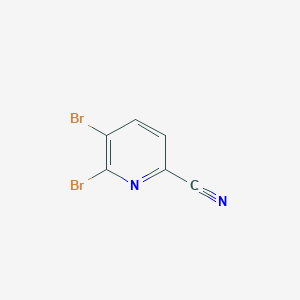

5,6-Dibromopicolinonitrile

Description

Contextualization of Halogenated Picolinonitrile Scaffolds in Organic Chemistry Research

Halogenated picolinonitrile scaffolds are a class of organic compounds that have garnered significant interest in synthetic and medicinal chemistry. nih.gov The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common core in many natural products and pharmaceuticals. rsc.org The introduction of halogen atoms and a nitrile (cyano) group onto this ring system profoundly influences its electronic properties and reactivity.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with that of the cyano group, makes the scaffold susceptible to nucleophilic substitution reactions. nih.gov Halogens, such as bromine, serve as excellent leaving groups in cross-coupling reactions, providing a reactive handle for the construction of complex molecular architectures. chemistrysteps.com This strategic functionalization is a cornerstone of modern organic synthesis, enabling the creation of novel compounds for various applications. chemistrysteps.com The picolinonitrile framework itself (a pyridine ring with a nitrile group) is a key intermediate for synthesizing a variety of functional groups, including amines, amides, and carboxylic acids. nih.gov

Significance of Pyridine-Based Dibrominated Systems in Synthetic Methodology

Dibrominated pyridine systems are highly valuable precursors in organic synthesis, primarily due to the differential reactivity that can often be achieved at the two carbon-bromine bonds. This allows for sequential, site-selective functionalization, a powerful strategy for building molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are frequently employed to transform these C-Br bonds into new carbon-carbon or carbon-heteroatom bonds. researchgate.net

The positions of the bromine atoms on the pyridine ring dictate the molecule's reactivity and steric environment, influencing which bromine atom reacts preferentially. This regioselectivity is a key consideration in synthetic design. Researchers have leveraged dibrominated pyridines as key building blocks for a range of molecules, from liquid crystals to complex drug candidates, demonstrating the versatility of these intermediates. researchgate.net The presence of two bromine atoms offers a route to bi-functional molecules and polymers.

Research Rationale and Focus on 5,6-Dibromopicolinonitrile

While extensive published research focusing specifically on this compound is not widely available, the rationale for its study is rooted in its unique structural characteristics. As a member of the halogenated picolinonitrile family, its value lies in its potential as a synthetic intermediate.

The primary research focus on a compound like this compound would be to explore its reactivity in synthetic transformations. The arrangement of substituents—two adjacent bromine atoms at C5 and C6, and a nitrile group at C2—creates a distinct electronic and steric profile compared to its isomers (e.g., 3,5- or 3,6-dibromopicolinonitrile). chemsrc.comfluorochem.co.ukmyskinrecipes.com Key research questions would include:

Investigating the regioselectivity of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Determining the influence of the C2-nitrile and C6-bromo groups on the reactivity of the C5-bromo position, and vice-versa.

Utilizing the scaffold to synthesize novel, polysubstituted pyridine derivatives that are otherwise difficult to access.

Its existence is confirmed in chemical supplier databases, which list its basic properties, indicating its availability for research purposes. chemsrc.combldpharm.com

Overview of Academic Research Areas and Contributions Related to this compound

Given the limited direct literature, the academic research areas related to this compound are best understood by examining the applications of its structural analogues and the broader class of cyanopyridine derivatives. These related compounds have seen significant use in medicinal chemistry and materials science.

Medicinal Chemistry : Pyridine derivatives are fundamental to drug discovery. ijnrd.orgscribd.com Specifically, cyanopyridine-based compounds have been investigated as inhibitors of various enzymes and as anti-trypanosomal agents. acs.org For instance, derivatives of 3-cyanopyridine (B1664610) are explored as anticancer agents targeting Pim-1 kinase. acs.org The maximum cytotoxicity in some pyridine-based metal complexes has been observed when the aromatic ring is rich in bromine, highlighting the potential utility of dibrominated scaffolds. researchgate.net Therefore, this compound represents a potential starting material for the synthesis of novel therapeutic agents.

Materials Science : Cyanopyridine derivatives are also being explored for applications in materials science, particularly in the development of organic light-emitting devices (OLEDs). rsc.org The electron-transporting properties of the pyridine ring, enhanced by the cyano group, make these scaffolds suitable for creating bipolar transporting and light-emitting materials. rsc.org The ability to functionalize the scaffold via its bromine atoms allows for the tuning of its electronic and photophysical properties.

While specific contributions from this compound are yet to be prominently featured in academic literature, its structure positions it as a compound of high interest for future research in these and other areas of synthetic chemistry.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C6H2Br2N2 |

|---|---|

Molecular Weight |

261.90 g/mol |

IUPAC Name |

5,6-dibromopyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2Br2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H |

InChI Key |

GFFOYHYXIZJWKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,6 Dibromopicolinonitrile

Retrosynthetic Analysis of 5,6-Dibromopicolinonitrile

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections involve the carbon-bromine and carbon-nitrile bonds. The nitrile group can be envisioned as being introduced via a cyanation reaction on a dibrominated pyridine (B92270) precursor. This leads back to 2,3-dibromopyridine (B49186), which would require a subsequent introduction of the nitrile group at the 6-position, a challenging transformation.

A more plausible approach involves the retrosynthetic disconnection of the C-Br bonds, starting from the target molecule. This would lead to picolinonitrile (2-cyanopyridine) as a potential starting material. The challenge then lies in the regioselective introduction of two bromine atoms at the 5- and 6-positions of the pyridine ring.

Alternatively, a precursor already containing the nitrile group and one of the bromine atoms could be considered. For instance, 5-bromo-2-cyanopyridine (B14956) could be a key intermediate, which would then require selective bromination at the 6-position. Another possibility is the synthesis from a dibrominated pyridine derivative that is subsequently cyanated.

Precursor-Based Synthetic Routes to this compound

The synthesis of this compound can be approached from various precursors, primarily focusing on the strategic introduction of the bromine and nitrile functionalities onto the pyridine ring.

Regioselective Bromination Techniques for Picolinonitrile Derivatives

The direct bromination of picolinonitrile to achieve the 5,6-dibromo substitution pattern is a significant challenge due to the directing effects of the nitrile group and the pyridine nitrogen. The electron-withdrawing nature of the nitrile group deactivates the pyridine ring towards electrophilic substitution. However, various brominating agents and conditions can be employed to influence the regioselectivity. The reaction of pyridine N-oxides with activating agents in the presence of a bromide source is a known method for the regioselective bromination of pyridine rings. For instance, the use of p-toluenesulfonic anhydride (B1165640) as an activator with tetrabutylammonium (B224687) bromide can lead to high regioselectivity in the bromination of fused pyridine N-oxides. While not directly applied to picolinonitrile, this methodology suggests a potential pathway involving the initial oxidation of the pyridine nitrogen.

Another approach could involve the use of harsher brominating conditions, such as bromine in oleum, although this may lead to a mixture of products and potential degradation of the starting material. The choice of solvent and temperature can also play a crucial role in directing the substitution pattern.

Strategies for Nitrile Group Introduction into Brominated Pyridine Systems

A common and effective strategy for the synthesis of cyanopyridines is the nucleophilic substitution of a halogen atom with a cyanide salt. This approach is particularly relevant for the synthesis of this compound, where a dibrominated pyridine precursor can be cyanated. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic method for this transformation. For example, the synthesis of 5-Bromo-2-cyanopyridine has been achieved by reacting 2,5-dibromopyridine (B19318) with copper(I) cyanide in a polar aprotic solvent like DMF at elevated temperatures. A similar strategy could be employed starting from 2,5,6-tribromopyridine, with the expectation of selective cyanation at the 2-position.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2,5-dibromopyridine | Cu(I)CN | DMF | 120 °C | 12 hr | 74% |

Modern variations of this reaction may employ palladium or nickel catalysts to facilitate the cyanation under milder conditions and with a broader substrate scope. The use of zinc cyanide in the presence of a palladium catalyst is another powerful method for the introduction of a nitrile group.

Development of Novel Synthetic Approaches for this compound with Enhanced Efficiency

Furthermore, the development of synthetic routes that avoid harsh reagents and high temperatures is a key area of research. The use of microflow reactors could offer better control over reaction parameters, leading to improved selectivity and yields, as well as enhanced safety for potentially hazardous reactions.

Application of Catalytic Reactions in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex organic molecules like this compound.

Transition-Metal Catalyzed C-X Bond Formation

Transition-metal catalysis has revolutionized the formation of carbon-halogen (C-X) and carbon-carbon (C-C) bonds. In the context of this compound synthesis, transition metals can be employed in several key steps.

For the bromination step, palladium, ruthenium, or copper catalysts can be used to direct the C-H activation and subsequent bromination of the pyridine ring. While direct C-H bromination of picolinonitrile at the 5- and 6-positions remains a challenge, the development of new ligand systems and catalysts could enable this transformation with high regioselectivity. For example, Ru(II)-mediated domino reactions have been shown to be effective in the transformation of 2-bromopyridines.

In the cyanation step, as mentioned earlier, palladium and nickel catalysts are widely used to facilitate the reaction between aryl halides and cyanide sources. These catalytic systems often operate under milder conditions and with lower catalyst loadings compared to the traditional copper-mediated reactions.

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Rosenmund-von Braun | CuCN | High temperature, polar solvent | Well-established | Harsh conditions, stoichiometric copper |

| Palladium-catalyzed | Pd catalyst (e.g., Pd(PPh₃)₄), Zn(CN)₂ | Milder temperature, various solvents | High yields, functional group tolerance | Cost of palladium, ligand sensitivity |

| Nickel-catalyzed | Ni catalyst, KCN or NaCN | Cost-effective alternative to palladium | Good for electron-rich substrates | Toxicity of nickel, can be less selective |

The strategic application of these advanced synthetic methodologies will undoubtedly facilitate the efficient and selective synthesis of this compound, opening up new avenues for its use in the development of novel chemical entities.

Organocatalytic Methods for Pyridine Functionalization

The functionalization of pyridine rings is a central theme in medicinal chemistry and materials science, given their prevalence in pharmaceuticals and functional materials. nih.govresearchgate.net However, the electron-deficient nature of the pyridine nucleus presents a significant challenge for direct C-H functionalization, often requiring harsh reaction conditions or pre-functionalization strategies. researchgate.netresearchgate.net In recent years, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis, offering novel pathways for the regioselective modification of pyridines under mild conditions. nih.govmdpi.com These methods avoid the use of transition metals, aligning with the principles of green chemistry.

One of the forefront strategies in this domain is the photochemical organocatalytic functionalization of pyridines. recercat.cat This approach utilizes the unique reactivity of pyridinyl radicals, which are generated through a single-electron transfer (SET) process. nih.gov A notable example involves a dithiophosphoric acid organocatalyst that performs multiple roles in the catalytic cycle. nih.gov

The mechanism of this photochemical process is distinct from classical methods like the Minisci reaction. acs.org The dithiophosphoric acid serves sequentially as:

A Brønsted acid , protonating the pyridine to form a pyridinium (B92312) ion. nih.gov

A single electron transfer (SET) reductant upon photoexcitation, which reduces the pyridinium ion to a pyridinyl radical. nih.govrecercat.cat

A hydrogen atom abstractor , activating an allylic C(sp³)–H bond from a reaction partner to generate an allylic radical. nih.gov

The subsequent coupling of the pyridinyl radical and the allylic radical leads to the formation of a new C(sp²)–C(sp³) bond, typically with high regioselectivity for the C4 position of the pyridine ring. nih.govacs.org This C4 selectivity is a significant advantage over the traditional Minisci reaction, which often yields a mixture of C2 and C4 isomers. acs.orgrecercat.cat

The scope of this organocatalytic allylation has been explored with various substituted pyridines and allylic substrates, demonstrating its potential applicability for complex molecules. While direct application on this compound has not been specifically reported, the tolerance for various functional groups on the pyridine ring suggests its potential for functionalizing related structures.

Below is a summary of research findings on the organocatalytic allylation of different pyridine derivatives, illustrating the general applicability of the method.

| Pyridine Substrate | Allylic Partner | Organocatalyst | Product | Yield (%) | Regioisomeric Ratio (C4:other) |

|---|---|---|---|---|---|

| Pyridine | Cyclohexene | Dithiophosphoric Acid | 4-(Cyclohex-2-en-1-yl)pyridine | 80% | >20:1 |

| 4-Methylpyridine | Cyclohexene | Dithiophosphoric Acid | 4-(Cyclohex-2-en-1-yl)-4-methyl-1,4-dihydropyridine (re-aromatized) | 75% | N/A (C4 functionalized) |

| 4-Phenylpyridine | Cyclohexene | Dithiophosphoric Acid | 4-(Cyclohex-2-en-1-yl)-4-phenyl-1,4-dihydropyridine (re-aromatized) | 81% | N/A (C4 functionalized) |

| 3-Chloropyridine | Cyclohexene | Dithiophosphoric Acid | 3-Chloro-4-(cyclohex-2-en-1-yl)pyridine | 62% | >20:1 |

| 3-Fluoropyridine | Toluene | Dithiophosphoric Acid | 4-Benzyl-3-fluoropyridine | 55% | >20:1 |

| Pyridine | 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene (Limonene) | Dithiophosphoric Acid | 4-(4-Isopropenylcyclohex-1-enylmethyl)pyridine | 60% | >20:1 |

Other organocatalytic approaches for pyridine modification include the use of chiral pyridine N-oxides. researchgate.net These have been successfully employed as catalysts in asymmetric reactions, such as the allylation of aromatic aldehydes, showcasing the versatility of organocatalysis in synthesizing chiral molecules with high enantioselectivity. researchgate.net These methodologies underscore the growing importance of organocatalysis in modern synthetic chemistry for the functionalization of heterocyclic compounds.

Chemical Reactivity and Transformation Profiles of 5,6 Dibromopicolinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on 5,6-Dibromopicolinonitrile

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as the pyridine (B92270) system in this compound. The presence of two bromine atoms and an electron-withdrawing nitrile group activates the pyridine ring for nucleophilic attack.

Investigation of Regioselectivity in Halogen Displacement

The presence of two bromine atoms at the C5 and C6 positions of the picolinonitrile ring raises the question of regioselectivity in SNAr reactions. The position of nucleophilic attack is influenced by the electronic and steric environment of the carbon-bromine bonds. The electron-withdrawing nitrile group at the C2 position exerts a significant influence on the electron distribution within the ring, thereby affecting the relative reactivity of the two bromine atoms.

While specific studies on the regioselectivity of SNAr reactions on this compound are not extensively documented in readily available literature, general principles of SNAr on substituted pyridines suggest that the position para to the electron-withdrawing group is often more activated. However, the interplay of electronic effects from the ring nitrogen and the nitrile group, along with steric hindrance, can lead to complex reactivity patterns that often require experimental verification.

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. matthey.comnih.govnih.govharvard.eduorganic-chemistry.orgwikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with various electrophiles. matthey.comnih.govnih.govharvard.eduorganic-chemistry.orgwikipedia.org

For picolinonitrile derivatives, the cyano group can potentially act as a DMG. The nitrogen atom of the nitrile can coordinate with the lithium reagent, directing deprotonation to an adjacent position. However, the application of DoM to this compound is not explicitly detailed in the available literature. The presence of two bromine atoms introduces the possibility of competing halogen-metal exchange reactions, which can complicate the desired C-H activation pathway. Further research is necessary to explore the feasibility and outcome of DoM strategies on this specific substrate.

Transition-Metal Catalyzed Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The two bromine atoms on this compound serve as excellent handles for a variety of such transformations.

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. nih.govwikipedia.org It is a versatile method for the formation of C-C bonds and is widely used in the synthesis of biaryls and other conjugated systems. The reaction of this compound with various boronic acids or esters would allow for the selective introduction of aryl, heteroaryl, or vinyl substituents at the C5 and/or C6 positions. The regioselectivity of the coupling can often be controlled by tuning the reaction conditions, such as the catalyst, ligands, and base. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orglibretexts.org For this compound, a Sonogashira reaction would enable the introduction of alkynyl moieties, which are valuable precursors for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orglibretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the coupling of alkenes with aryl or vinyl halides. wikipedia.org This reaction would allow for the introduction of alkenyl substituents onto the picolinonitrile core, leading to the formation of styrenyl-type derivatives.

While the general applicability of these reactions to aryl bromides is well-established, specific examples with this compound, including detailed reaction conditions and yields, are not readily found in the surveyed literature. The following table provides a hypothetical representation of potential Suzuki-Miyaura and Sonogashira reactions based on general knowledge of these transformations on similar substrates.

| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 5-Bromo-6-phenylpicolinonitrile or 5,6-Diphenylpicolinonitrile | Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water |

| Sonogashira | Phenylacetylene | 5-Bromo-6-(phenylethynyl)picolinonitrile or 5,6-Bis(phenylethynyl)picolinonitrile | PdCl₂(PPh₃)₂/CuI | Et₃N or DiPEA | THF or DMF |

Amination and Etherification Reactions (e.g., Buchwald-Hartwig, Ullmann)

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds between aryl halides and amines. matthey.comwikipedia.orgbldpharm.comorganic-chemistry.orgbeilstein-journals.orgatlanchimpharma.commdpi.com It allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, onto the pyridine ring of this compound. This reaction is crucial for the synthesis of various biologically active compounds. matthey.comwikipedia.orgbldpharm.comorganic-chemistry.orgbeilstein-journals.orgatlanchimpharma.commdpi.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. organic-chemistry.orgwikipedia.org It is particularly useful for the synthesis of diaryl ethers. Reacting this compound with phenols or alcohols under Ullmann conditions would lead to the corresponding ether derivatives.

The table below illustrates potential Buchwald-Hartwig amination and Ullmann etherification reactions of this compound.

| Reaction Type | Nucleophile | Potential Product | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline | 5-Bromo-6-anilinopicolinonitrile or 5,6-Dianilinopicolinonitrile | Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., XPhos, SPhos) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane |

| Ullmann Etherification | Phenol | 5-Bromo-6-phenoxypicolinonitrile or 5,6-Diphenoxypicolinonitrile | CuI with a ligand (e.g., phenanthroline, N,N-dimethylglycine) | K₂CO₃ or Cs₂CO₃ | DMF or NMP |

Mechanistic Insights into Cross-Coupling Pathways of Dibromopicolinonitriles

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

In the case of this compound, the oxidative addition of a Pd(0) catalyst to one of the C-Br bonds is the initial step. The regioselectivity of this step is a critical factor and can be influenced by the electronic properties of the C-Br bonds and the steric environment. The C6-Br bond, being adjacent to the pyridine nitrogen, might exhibit different reactivity compared to the C5-Br bond.

Following oxidative addition, transmetalation occurs, where the organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction or the organo-copper species in a Sonogashira reaction) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C or C-heteroatom bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Reactivity of the Nitrile Group in this compound

Following an extensive review of available scientific literature, no specific experimental data was found detailing the reactivity of the nitrile group in this compound. General principles of organic chemistry suggest that the nitrile group in this compound would be susceptible to various transformations, influenced by the presence of the electron-withdrawing pyridine ring and bromine atoms. However, without specific studies on this molecule, any discussion remains theoretical.

Hydrolysis and Amidation Pathways

There are no published studies specifically investigating the hydrolysis or amidation of this compound. In general, the hydrolysis of nitriles can be catalyzed by either acid or base to yield carboxylic acids or carboxylate salts, respectively, often proceeding through an intermediate amide. The conditions required for these transformations can vary significantly based on the substrate's electronic and steric properties.

Cycloaddition Reactions Involving the Nitrile Moiety

No literature was identified that describes cycloaddition reactions involving the nitrile group of this compound. While nitriles can participate in cycloaddition reactions, for example, as dipolarophiles in 1,3-dipolar cycloadditions, the specific reactivity of this compound in such reactions has not been reported.

Electrophilic Substitution and Functional Group Interconversion Studies on this compound

There is a lack of specific research on the electrophilic substitution and functional group interconversion of this compound. The pyridine ring is generally deactivated towards electrophilic aromatic substitution, a characteristic that would be further enhanced by the two electron-withdrawing bromine atoms. Any potential electrophilic attack would be directed by the combined electronic effects of the nitrogen atom and the bromine substituents. Functional group interconversions, such as the conversion of the bromine atoms to other functionalities via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, are plausible but have not been specifically documented for this compound.

Due to the absence of specific research data for this compound in the public domain, no data tables or detailed research findings can be provided.

Derivatization and Functionalization Strategies Based on 5,6 Dibromopicolinonitrile

Synthesis of Structurally Diverse Substituted Picolinonitrile Analogues

The selective substitution of the bromine atoms at the C-5 and C-6 positions of 5,6-dibromopicolinonitrile allows for the synthesis of a diverse range of picolinonitrile analogues. The regioselectivity of these reactions is often influenced by the reaction conditions, including the choice of catalyst, ligand, and base.

Palladium-catalyzed cross-coupling reactions are instrumental in this regard. For instance, the Suzuki coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides, can be employed to introduce aryl or heteroaryl substituents. wikipedia.orgharvard.edu Similarly, the Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting the dibromo precursor with terminal alkynes, leading to the synthesis of alkynyl-substituted picolinonitriles. wikipedia.orglibretexts.org The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the bromine-bearing positions. wikipedia.orglibretexts.orgbeilstein-journals.org

The following table provides a representative overview of the synthesis of substituted picolinonitrile analogues from this compound using various palladium-catalyzed coupling reactions.

Table 1: Synthesis of Substituted Picolinonitrile Analogues

| Starting Material | Reagent | Coupling Reaction | Product |

|---|---|---|---|

| This compound | Arylboronic acid | Suzuki Coupling | 5-Aryl-6-bromopicolinonitrile |

| This compound | Terminal alkyne | Sonogashira Coupling | 5-Alkynyl-6-bromopicolinonitrile |

| This compound | Primary or secondary amine | Buchwald-Hartwig Amination | 5-Amino-6-bromopicolinonitrile |

| 5-Aryl-6-bromopicolinonitrile | Heteroarylboronic acid | Suzuki Coupling | 5-Aryl-6-heteroarylpicolinonitrile |

| 5-Alkynyl-6-bromopicolinonitrile | Primary or secondary amine | Buchwald-Hartwig Amination | 5-Alkynyl-6-aminopicolinonitrile |

Elaboration of Complex Heterocyclic Systems from this compound Precursors

The functionalized picolinonitrile analogues derived from this compound can serve as key intermediates in the synthesis of more complex, fused heterocyclic systems. The nitrile group and the strategically introduced substituents can participate in subsequent cyclization reactions to form novel ring systems.

For example, an amino group introduced at the C-6 position via a Buchwald-Hartwig amination can undergo condensation with a neighboring substituent, such as a carbonyl or a cyano group, to form a fused pyrimidine (B1678525) or pyrazine (B50134) ring. Similarly, an alkynyl substituent introduced via a Sonogashira coupling can participate in intramolecular cyclization reactions to form fused pyridopyrroles or other related heterocycles. The synthesis of fused heterocyclic polymers containing naphthoquinone structures has also been explored, highlighting the versatility of these building blocks in materials science. rsc.org

The following table illustrates the elaboration of complex heterocyclic systems from this compound-derived precursors.

Table 2: Elaboration of Complex Heterocyclic Systems

| Precursor | Reaction Type | Fused Heterocyclic System |

|---|---|---|

| 5-Amino-6-cyanopicolinonitrile | Intramolecular cyclization | Pyrido[2,3-b]pyrazine derivative |

| 5-Alkynyl-6-aminopicolinonitrile | Intramolecular cyclization | Fused pyridopyrrole derivative |

| 5-(o-Aminophenyl)-6-bromopicolinonitrile | Intramolecular Buchwald-Hartwig Amination | Fused dibenzo[b,f]azepine derivative |

| 5,6-Dialkynylpicolinonitrile | Cycloaddition reactions | Fused polycyclic aromatic systems |

Investigation of Regioisomeric and Stereoisomeric Derivatives

The synthesis of regioisomeric derivatives of this compound is primarily concerned with the selective functionalization of the C-5 versus the C-6 position. The differential reactivity of the two bromine atoms can often be exploited to achieve regioselectivity. Theoretical and experimental studies suggest that the bromine at the C-5 position is generally more reactive towards certain palladium-catalyzed cross-coupling reactions under specific conditions. By carefully controlling the reaction parameters, it is possible to selectively substitute one bromine atom over the other, leading to the formation of distinct regioisomers.

The investigation of stereoisomeric derivatives arises when chiral substituents are introduced or when the resulting functionalized picolinonitrile analogues possess elements of chirality, such as atropisomerism in sterically hindered biaryl systems. The synthesis of enantiomerically enriched products in such cases requires the use of chiral catalysts or auxiliaries. Asymmetric Buchwald-Hartwig reactions, for instance, have been developed for the synthesis of atropisomeric C-N coupled products. snnu.edu.cn

Multi-Component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to molecular diversity. researchgate.netnih.gov While specific examples of multi-component reactions directly employing this compound are not extensively documented in readily available literature, its potential as a building block in such reactions is significant.

The two reactive bromine atoms and the nitrile functionality provide multiple points for diversification within an MCR. For instance, a sequential palladium-catalyzed MCR could be envisioned where this compound first undergoes a Sonogashira coupling with a terminal alkyne, and the resulting intermediate is then subjected to a subsequent coupling reaction with another component in the same pot. The development of novel MCRs involving this versatile building block remains an active area of research with the potential to rapidly generate libraries of complex and biologically relevant molecules. nih.gov

Computational and Theoretical Investigations of 5,6 Dibromopicolinonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5,6-Dibromopicolinonitrile, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide deep insights into its molecular geometry, electronic distribution, and thermodynamic stability.

The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-Br, C-C, C-N, and C≡N bond lengths would be determined, providing a foundational understanding of the molecule's geometry. The planarity of the pyridine (B92270) ring and the orientation of the nitrile group relative to the ring would also be established.

Furthermore, DFT calculations would elucidate the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating sites susceptible to electrophilic and nucleophilic attack. The nitrogen atom of the pyridine ring and the nitrile group would be expected to be electron-rich, while the carbon atoms bonded to the bromine atoms would likely be electron-deficient.

The stability of this compound can be assessed through the calculation of its total energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Picolinonitrile Derivative

| Property | Calculated Value |

| Total Energy (Hartree) | -2850.45 |

| HOMO Energy (eV) | -7.12 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 5.23 |

| Dipole Moment (Debye) | 3.45 |

Note: The data in this table is illustrative for a similar molecule and not the actual calculated values for this compound.

Quantum Chemical Calculations of Reactivity Descriptors and Reaction Pathways

Quantum chemical calculations provide a quantitative framework for understanding the reactivity of molecules through various descriptors derived from conceptual DFT. These descriptors for this compound would offer predictions about its chemical behavior.

Key reactivity descriptors include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are calculated using the energies of the HOMO and LUMO. The analysis of these descriptors would help in predicting the reactivity of this compound in various chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

Theoretical calculations can also be employed to map out potential reaction pathways for reactions involving this compound. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This would be particularly useful for studying nucleophilic aromatic substitution reactions, where one or both bromine atoms are replaced by other functional groups. The calculations would help in predicting the regioselectivity of such reactions.

Table 2: Illustrative Global Reactivity Descriptors for a Halogenated Pyridine

| Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.51 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.62 |

| Chemical Softness (S) | 1/η | 0.38 |

| Electrophilicity Index (ω) | χ2/2η | 3.87 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could provide insights into its conformational flexibility, particularly concerning the rotation of the nitrile group and the vibrational modes of the molecule. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and observing its dynamic behavior at a given temperature and pressure. The simulation would reveal the accessible conformations and the energetic barriers between them. While significant conformational changes are not expected for the pyridine ring itself, the simulation could explore the rotational barrier of the C-CN bond.

MD simulations are also invaluable for studying the interactions of this compound with other molecules, such as solvents or potential reactants. The trajectories generated from the simulation can be analyzed to understand the solvation structure around the molecule and to identify preferential binding sites for other species.

Prediction of Spectroscopic Signatures for Structural Elucidation Methodologies

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. For this compound, theoretical calculations can provide predicted spectra for various techniques.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands to specific molecular motions, such as the C-Br stretching, C≡N stretching, and pyridine ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted NMR spectra would show the expected chemical shifts for the protons and carbons in the molecule, which is invaluable for interpreting experimental NMR data and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This would predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, corresponding to the electronic transitions between molecular orbitals.

Table 3: Illustrative Predicted Vibrational Frequencies for a Dibrominated Aromatic Compound

| Vibrational Mode | Predicted Frequency (cm-1) |

| C-H stretch | 3100 |

| C≡N stretch | 2245 |

| Aromatic C=C stretch | 1580 |

| Aromatic C=C stretch | 1450 |

| C-Br stretch | 680 |

| C-Br stretch | 620 |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The bromine atoms and the nitrile group in this compound introduce the possibility of interesting intermolecular interactions that can lead to the formation of supramolecular assemblies. Theoretical calculations can be used to investigate the nature and strength of these interactions.

Halogen Bonding: The bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (e.g., nitrogen, oxygen) on neighboring molecules. The strength and directionality of these halogen bonds can be studied using high-level quantum chemical calculations and by analyzing the MEP, which would show a region of positive electrostatic potential (a σ-hole) on the bromine atoms.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. The geometry and energy of these interactions can be calculated to understand how molecules of this compound might pack in the solid state.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and bromine atoms. These dipole-dipole interactions will also play a role in the organization of the molecules in condensed phases.

By studying these intermolecular forces, computational models can predict the crystal packing of this compound and provide insights into its solid-state properties.

Advanced Spectroscopic and Structural Elucidation of 5,6 Dibromopicolinonitrile and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (¹H, ¹³C, ¹⁵N, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 5,6-Dibromopicolinonitrile by probing the magnetic properties of its constituent atomic nuclei.

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine (B92270) ring. The electron-withdrawing nature of the two bromine atoms and the nitrile group would shift these protons downfield. The proton at the C4 position (H-4) would likely appear at a lower field than the proton at the C3 position (H-3) due to the combined anisotropic effect of the nitrile group and the deshielding effect of the adjacent bromine atom. A small coupling constant (J-value) would be observed between these two protons, characteristic of a meta-coupling in a pyridine ring.

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The carbon atom attached to the nitrile group (C2) would be significantly deshielded. The carbons bonded to the bromine atoms (C5 and C6) would show resonances influenced by the heavy atom effect of bromine.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum would exhibit a single resonance for the pyridine ring nitrogen. The chemical shift of this nitrogen atom would be influenced by the cumulative electron-withdrawing effects of the bromo and cyano substituents.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would show a cross-peak between the H-3 and H-4 protons, confirming their coupling. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.0 - 8.2 | d | 2-3 | H-4 |

| ¹H | 7.8 - 8.0 | d | 2-3 | H-3 |

| ¹³C | 150 - 155 | s | - | C6 |

| ¹³C | 145 - 150 | s | - | C2 |

| ¹³C | 140 - 145 | s | - | C4 |

| ¹³C | 130 - 135 | s | - | C3 |

| ¹³C | 120 - 125 | s | - | C5 |

| ¹³C | 115 - 120 | s | - | C≡N |

High-Resolution Mass Spectrometric (HRMS) Characterization and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and elucidating the fragmentation patterns of this compound. The exact mass of the molecular ion would be determined with high precision, confirming its chemical formula (C₆H₂Br₂N₂). The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways would likely involve the loss of a bromine atom, the nitrile group, or sequential losses of these fragments. The fragmentation pattern provides valuable structural information and can be used to confirm the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted HRMS Fragmentation Data for this compound

| m/z (predicted) | Ion Formula | Description |

| 261.86 | [C₆H₂⁷⁹Br₂N₂]⁺ | Molecular ion with two ⁷⁹Br isotopes |

| 263.86 | [C₆H₂⁷⁹Br⁸¹BrN₂]⁺ | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope |

| 265.86 | [C₆H₂⁸¹Br₂N₂]⁺ | Molecular ion with two ⁸¹Br isotopes |

| 182.95 | [C₆H₂⁷⁹BrN₂]⁺ | Loss of a bromine radical |

| 156.96 | [C₅H₂⁷⁹BrN]⁺ | Loss of HCN from [M-Br]⁺ |

| 101.94 | [C₅H₂N]⁺ | Loss of two bromine radicals |

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the region of 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-Br stretching vibrations would appear in the fingerprint region, generally between 500 and 700 cm⁻¹. The pyridine ring vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would also be useful for identifying the C-Br and the symmetric stretching vibrations of the pyridine ring, which may be weak or absent in the IR spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2240 - 2220 | Strong, Sharp | C≡N stretch |

| 1600 - 1400 | Medium to Strong | Pyridine ring C=C and C=N stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

| 700 - 500 | Medium to Strong | C-Br stretch |

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Structure Determination

While a specific crystal structure for this compound is not publicly available, single crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such a study would provide accurate measurements of bond lengths, bond angles, and torsion angles. For instance, the C-Br bond lengths would be expected to be in the typical range for brominated aromatic compounds. The geometry of the pyridine ring, while largely planar, might exhibit slight distortions due to the bulky bromine substituents.

Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as halogen bonding (Br···N interactions) or π-π stacking between the pyridine rings, which govern the supramolecular architecture of the compound in the solid state.

Interactive Data Table: Expected Crystallographic Parameters from a Hypothetical X-ray Diffraction Study

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (C-Br) | ~1.90 Å |

| Bond Length (C≡N) | ~1.15 Å |

| Bond Angles (in ring) | ~120° |

| Intermolecular Interactions | Halogen bonding, π-π stacking |

Applications of Advanced Hyphenated Techniques for Structural Confirmation (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation technique with a detection method, are invaluable for the analysis of complex mixtures and the confirmation of the structure and purity of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent technique. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification. This would be a suitable method to confirm the purity and identity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive derivatives, LC-MS is the preferred method. The compound is separated by liquid chromatography and then introduced into the mass spectrometer. LC-MS is a powerful tool for identifying and quantifying compounds in complex matrices and would be used to confirm the molecular weight of this compound and its derivatives.

Applications of 5,6 Dibromopicolinonitrile in Contemporary Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Organic Electronic Materials

5,6-Dibromopicolinonitrile is a halogenated heterocyclic compound that holds potential as a versatile building block in the synthesis of novel organic electronic materials. Its structure, featuring a pyridine (B92270) ring substituted with two bromine atoms and a cyano group, offers multiple reactive sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen, combined with the presence of two modifiable bromine atoms, makes it an attractive precursor for creating materials with tailored electronic properties.

The bromine atoms on the picolinonitrile core can be readily displaced through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of a wide array of aromatic or heteroaromatic units, enabling the extension of π-conjugation, which is a fundamental requirement for charge transport in organic semiconductors. The strategic placement of the bromine atoms at the 5 and 6 positions allows for the linear extension of the molecular backbone, a crucial feature for achieving high charge carrier mobility in organic thin-film transistors (OTFTs).

Development of Conjugated Polymer Scaffolds

In the realm of conjugated polymers, this compound can serve as a key monomer for the synthesis of donor-acceptor (D-A) type copolymers. nih.govyoutube.comresearchgate.netmdpi.commdpi.com The electron-deficient picolinonitrile unit can act as the acceptor moiety, which, when copolymerized with electron-rich (donor) monomers, can lead to polymers with low bandgaps. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be fine-tuned by carefully selecting the comonomer, thereby optimizing the material for specific applications such as organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).

The synthesis of such polymers would typically involve a palladium-catalyzed cross-coupling polymerization. researchgate.netnih.gov For instance, a Suzuki polycondensation of this compound with a diboronic acid or ester derivative of a donor molecule would yield a D-A copolymer. The properties of the resulting polymer, such as solubility, molecular weight, and thin-film morphology, can be controlled by the choice of catalyst, reaction conditions, and the incorporation of solubilizing side chains on the donor monomer.

While specific examples of polymers derived directly from this compound are not extensively reported in the provided search results, the principles of D-A copolymer design strongly suggest its utility. The performance of such polymers would be evaluated based on their photophysical and electrochemical properties.

Table 1: Potential Photophysical and Electrochemical Properties of a Hypothetical Polymer Derived from this compound

| Property | Predicted Range/Characteristic | Significance |

| Absorption Maximum (λmax) | 400-600 nm | Determines the portion of the solar spectrum the material can absorb. |

| Optical Bandgap (Eg) | 1.8-2.5 eV | Influences the open-circuit voltage in solar cells and the emission color in OLEDs. |

| HOMO Energy Level | -5.0 to -5.5 eV | Affects the efficiency of hole injection/extraction and the material's stability. |

| LUMO Energy Level | -3.0 to -3.5 eV | Impacts the efficiency of electron injection/extraction. |

| Charge Carrier Mobility (µ) | 10-4 to 10-2 cm2V-1s-1 | A measure of how efficiently charge carriers move through the material. |

Note: The data in this table is hypothetical and based on general principles of D-A conjugated polymers. Experimental data for polymers specifically derived from this compound is needed for accurate characterization.

Design of Small Molecule Organic Semiconductors

Beyond polymers, this compound can be a crucial starting material for the synthesis of small molecule organic semiconductors. researchgate.net These materials offer advantages such as well-defined molecular structures and high purity, which can lead to highly ordered crystalline thin films with excellent charge transport properties.

Through sequential cross-coupling reactions, the two bromine atoms of this compound can be replaced with different aromatic end-capping groups. This allows for the creation of A-D-A (acceptor-donor-acceptor) or D-A-D (donor-acceptor-donor) type small molecules, where the picolinonitrile core serves as the central acceptor unit. The choice of the donor end-groups significantly influences the electronic properties and the solid-state packing of the molecule, which in turn dictates its performance in electronic devices. The bromine substitution can also impact the electronic properties of the resulting derivatives. rsc.orgresearchgate.netmdpi.com

Table 2: Potential Small Molecule Semiconductors Derived from this compound

| Molecular Structure | Synthetic Route | Potential Application | Key Performance Metric |

| Thiophene-Picolinonitrile-Thiophene | Sequential Suzuki or Stille coupling | Organic Thin-Film Transistors (OTFTs) | High hole/electron mobility |

| Furan-Picolinonitrile-Furan | Sequential Negishi coupling | Organic Photovoltaics (OPVs) | High power conversion efficiency |

| Carbazole-Picolinonitrile-Carbazole | Sequential Buchwald-Hartwig amination | Organic Light-Emitting Diodes (OLEDs) | High external quantum efficiency |

Note: This table presents hypothetical structures and applications based on established design principles for small molecule organic semiconductors.

Ligand Design and Coordination Chemistry Utilizing Picolinonitrile Derivatives

The picolinonitrile scaffold is a well-established ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrile group can both coordinate to metal centers, acting as a bidentate chelating ligand or a bridging ligand. By chemically modifying this compound, novel ligands with tailored properties can be synthesized for applications in metal-organic frameworks (MOFs) and catalysis.

Synthesis of Metal-Organic Frameworks (MOFs)

To be utilized in MOF synthesis, the bromine atoms of this compound would first need to be converted into coordinating groups, such as carboxylates or azoles. For example, a double Sonogashira coupling with 4-ethynylbenzoic acid, followed by hydrolysis of the ester, would yield a dicarboxylic acid ligand based on the picolinonitrile core. This ligand could then be reacted with metal ions or clusters to form porous MOFs. nih.govscirp.orgnih.govmdpi.com

The resulting MOFs could exhibit interesting properties due to the presence of the nitrogen-rich picolinonitrile unit within the framework. These nitrogen sites could act as Lewis basic sites for catalysis or as preferential binding sites for specific guest molecules, such as CO2. The porosity and stability of the MOF would be dependent on the choice of metal ion and the geometry of the ligand.

Development of Novel Catalytic Systems

Ligands derived from this compound can be used to synthesize transition metal complexes with catalytic activity. uva.esznaturforsch.comnih.govrsc.orgbendola.com For instance, substitution of the bromine atoms with phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties would result in pincer-type ligands. These ligands can form stable complexes with metals like palladium, platinum, or rhodium.

The electronic properties of the picolinonitrile core, influenced by the cyano group, would modulate the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the complex. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activation.

Building Block for Supramolecular Architectures and Self-Assembled Systems

The planar structure of the picolinonitrile core, combined with the potential for introducing various functional groups at the 5 and 6 positions, makes derivatives of this compound interesting candidates for the construction of supramolecular architectures. nih.govrsc.orgresearchgate.netchemscene.comacs.org Through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding, these molecules can self-assemble into well-defined nanostructures in solution or on surfaces.

For example, by replacing the bromine atoms with groups capable of forming strong intermolecular hydrogen bonds, such as amides or carboxylic acids, one could direct the self-assembly of these molecules into one-dimensional tapes or two-dimensional sheets. The resulting supramolecular structures could have applications in areas like molecular electronics, sensing, and materials with tunable optical properties.

Based on a comprehensive search of available scientific literature, there is currently insufficient detailed research data to construct an in-depth article on the specific applications of This compound in the synthesis of complex polycyclic heterocycles and the development of advanced chemical probes as outlined in the requested structure.

The highly functionalized nature of this compound, featuring two bromine atoms and a nitrile group on a pyridine ring, suggests its potential as a versatile building block in organic chemistry. The bromine atoms can theoretically serve as handles for various cross-coupling reactions, and the nitrile group can be transformed into other functional groups. However, without specific studies and documented experimental results, any discussion of its application in the synthesis of complex polycyclic heterocycles or as a component of advanced chemical probes would be speculative.

To provide a scientifically accurate and informative article as requested, detailed research findings from peer-reviewed studies are essential. At present, such specific information regarding this compound appears to be limited. Further research and publication in this specific area would be necessary to fulfill the requirements of the proposed article outline.

Conclusion and Future Research Directions for 5,6 Dibromopicolinonitrile

Summary of Key Achievements in the Synthesis and Reactivity of 5,6-Dibromopicolinonitrile

There are no publicly available research articles or patents that specifically detail the synthesis or reactivity of this compound. General synthetic routes to substituted picolinonitriles often involve the modification of pyridine (B92270) rings followed by the introduction of a nitrile group. For instance, the synthesis of brominated cyanopyridines, such as 5-Bromo-2-Cyanopyridine (B14956), has been documented and typically involves the cyanation of a corresponding dibromopyridine. It is plausible that a similar strategy could be employed for the synthesis of this compound, likely starting from 2,3-dibromopyridine (B49186) and introducing a cyano group at the 6-position. However, without experimental data, this remains speculative.

The reactivity of dibromopyridine derivatives is often characterized by their participation in cross-coupling reactions, where the bromine atoms act as leaving groups for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes them valuable building blocks in organic synthesis. It can be inferred that this compound would likely exhibit similar reactivity, with the two bromine atoms being susceptible to substitution reactions.

Emerging Research Opportunities in Novel Chemical Transformations

Given the lack of specific research, the entire field of novel chemical transformations for this compound represents an open area for investigation. Exploring its reactivity in various catalytic cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could lead to the synthesis of a diverse range of novel pyridine derivatives. The presence of both a nitrile group and two bromine atoms on the pyridine ring offers multiple sites for chemical modification, paving the way for the creation of complex molecular architectures.

Prospective Applications in Advanced Materials and Functional Molecules

The applications of pyridine derivatives are widespread, spanning pharmaceuticals, agrochemicals, and materials science. Dibromopyridines, in particular, serve as key intermediates in the synthesis of conjugated polymers and organic semiconductors. While there are no reported applications for this compound, its structure suggests potential utility in the development of advanced materials. The pyridine core, combined with the electronic properties of the nitrile and bromine substituents, could be leveraged to design novel organic electronic materials, ligands for catalysis, or biologically active molecules.

Future Role of Computational Chemistry in Guiding Research on this compound

In the absence of experimental data, computational chemistry could play a crucial role in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other computational methods can be used to model its electronic structure, predict its reactivity in various chemical transformations, and screen for potential applications. Such theoretical studies could provide valuable guidance for future experimental investigations into this underexplored molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.